molecular formula C11H11ClN2O2 B8330123 ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE

ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE

Cat. No.: B8330123
M. Wt: 238.67 g/mol
InChI Key: OQSNFGLTXORGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE typically involves the reaction of 2-chloromethyl-1H-benzimidazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are used.

Major Products Formed

Scientific Research Applications

Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative .

Comparison with Similar Compounds

Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate can be compared with other benzimidazole derivatives such as:

    2-Methylbenzimidazole: Known for its antifungal and antibacterial properties.

    2-Phenylbenzimidazole: Used in the synthesis of UV-absorbing agents.

    5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.

The uniqueness of ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)7-4-3-5-8-10(7)14-9(6-12)13-8/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

OQSNFGLTXORGEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=N2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2,3-diaminobenzoate (4.72 g) and pyridine (2.49 g) in dichloroethane (50 ml) was added chloroacetyl chloride (3.11 g) in chloroform (10 ml) at −70° C. and the reaction mixture was stood overnight. After the reaction mixture was concentrated in vacuo, the residue was diluted with ethnaol (50 ml). To the solution was added p-toluenesulfonic acid (249 mg) and the reaction mixture was refluxed for 2 hours. After the reaction mixture was concentrated in vacuo, the reside was diluted with ethyl acetate and satureated sodium hydrogen carbonate aqueous solution. The organic layer was separated and washed with brine. The solution was dried over magnesium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1) to give ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate (2.98 g).
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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